molecular formula C18H26O4 B033061 Decyl hydrogen phthalate CAS No. 24539-60-4

Decyl hydrogen phthalate

Cat. No.: B033061
CAS No.: 24539-60-4
M. Wt: 306.4 g/mol
InChI Key: FEFCILUKYGHITK-UHFFFAOYSA-N
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Description

Decyl hydrogen phthalate, also known as this compound, is a useful research compound. Its molecular formula is C18H26O4 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Phthalates, including decyl hydrogen phthalate, are known to be endocrine-disrupting chemicals . They primarily target the endocrine system , affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They can also interact with the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

Phthalates, including this compound, can induce alterations in various biochemical pathways. For instance, they can modify the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression associated with reproduction .

Pharmacokinetics

Phthalates are known to have short biological half-lives, indicating that their bio-metabolism in the human body is relatively quick .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its endocrine-disrupting properties. It can dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis at multiple levels . This can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its degradation in aquatic environments can be influenced by the presence of certain bacterial strains . Moreover, its toxicity can be modulated by environmental conditions, as seen in studies on aquatic organisms .

Safety and Hazards

Exposure to Decyl hydrogen phthalate can cause irritation of eyes, nose, and throat . It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Future Directions

Phthalates, including Decyl hydrogen phthalate, are a type of persistent organic pollutants and have received widespread concerns due to their adverse effects on human health . Future research could focus on developing more effective methods for the removal of phthalates from the environment and further understanding their toxicity mechanism to comprehend their harmful effect on human health .

Biochemical Analysis

Biochemical Properties

Decyl hydrogen phthalate plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions and biological context .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects and influence biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-decoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCILUKYGHITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885271
Record name 1,2-Benzenedicarboxylic acid, 1-decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24539-60-4
Record name 1-Decyl 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24539-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-decyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-decyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1-decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Solution I, a 50 percent solution of octyl hydrogen phthalate and decyl hydrogen phthalate in mixed 1-decanol/1-octanol was prepared by heating a mixture of 82.4 g. of Epal 810 (a commercially available mixture from Ethyl Corporation of approximately half 1-decanol and half 1-octanol), 29.6 g. of phthalic anhydride and 1 g. of triethylamine up to 120° C. Then 1.46 parts by weight of solution I was combined with 1 part by weight of the 50 percent hydrolyzed silane (1) solution described in Example 7 to give solution II containing 1 mole of carboxylic acid per mole of primary amino group.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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